Orthohydroxyatorvastatin

Description

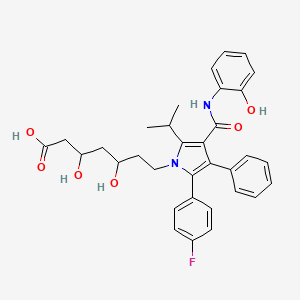

Structure

3D Structure

Properties

IUPAC Name |

7-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H35FN2O6/c1-20(2)31-30(33(42)35-26-10-6-7-11-27(26)39)29(21-8-4-3-5-9-21)32(22-12-14-23(34)15-13-22)36(31)17-16-24(37)18-25(38)19-28(40)41/h3-15,20,24-25,37-39H,16-19H2,1-2H3,(H,35,42)(H,40,41) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZBPKFICAYVHHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H35FN2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

574.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of orthohydroxyatorvastatin

Chemical Structure, Pharmacodynamics, and Analytical Protocols

Executive Summary

Orthohydroxyatorvastatin (2-hydroxyatorvastatin) is a critical pharmacologically active metabolite of the HMG-CoA reductase inhibitor atorvastatin (Lipitor).[1][2][3] Unlike many drug metabolites that serve merely as elimination products, orthohydroxyatorvastatin retains high potency—equipotent to the parent drug—and, alongside para-hydroxyatorvastatin, accounts for approximately 70% of the circulating inhibitory activity of the drug in vivo.[3] This guide provides a rigorous technical analysis of its chemical architecture, metabolic pathways, and validated protocols for its isolation and quantification in biological matrices.

Chemical Architecture and Properties[4][5]

Structural Identity

The molecule is characterized by a hydroxyl group substitution at the ortho position of the N-phenylcarbamoyl moiety of the atorvastatin scaffold.[4] It retains the heptanoic acid side chain essential for binding to the catalytic domain of HMG-CoA reductase.[2]

| Property | Data |

| Common Name | Orthohydroxyatorvastatin (o-Hydroxyatorvastatin) |

| Synonyms | 2-hydroxyatorvastatin; BMS 243887-01 |

| CAS Number | 214217-86-4 (Acid); 265989-46-6 (Calcium Salt) |

| IUPAC Name | (3R,5R)-7-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid |

| Molecular Formula | C₃₃H₃₅FN₂O₆ |

| Molecular Weight | 574.64 g/mol |

| Stereochemistry | (3R, 5R) - Retains parent chirality |

| pKa | ~4.29 (Carboxylic acid moiety) |

Physicochemical Profile[2][3][4][8][9]

-

Solubility: Highly lipophilic.[2] Soluble in DMSO (>10 mg/mL) and Methanol; sparingly soluble in aqueous buffers unless pH is adjusted >6.0 (forming the salt).[1]

-

Stability: Susceptible to pH-dependent interconversion.[1][2] The open-acid form (active) dominates at physiological pH (7.4), while acidic environments (pH < 6.[1][2]0) catalyze cyclization to the inactive lactone form.

Biosynthesis and Metabolic Pathways

CYP3A4-Mediated Hydroxylation

Orthohydroxyatorvastatin is generated via the oxidative metabolism of atorvastatin by the Cytochrome P450 3A4 (CYP3A4) isoenzyme.[1][4][5] This reaction involves the regioselective insertion of oxygen at the ortho position of the aniline ring.

Lactone-Acid Interconversion

A critical variable in researching this metabolite is its equilibrium with orthohydroxyatorvastatin lactone .[1][2]

-

Enzymatic Pathway: UDP-glucuronosyltransferase (UGT1A3) converts the acid to an acyl-glucuronide intermediate, which spontaneously cyclizes to the lactone.[1][2]

-

Chemical Pathway: Low pH drives non-enzymatic lactonization.[2]

Visualization: Metabolic Pathway & Equilibrium

The following diagram illustrates the biotransformation of Atorvastatin into its active ortho-metabolite and the subsequent equilibrium with the inactive lactone.[3][6][5]

Figure 1: CYP3A4-mediated generation of orthohydroxyatorvastatin and its pH-dependent equilibrium with the inactive lactone form.[1][2]

Pharmacodynamics[2]

Mechanism of Action

Like the parent compound, orthohydroxyatorvastatin functions as a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway.[4]

-

Binding Affinity: The dihydroxyheptanoic acid side chain mimics the HMG-CoA substrate, binding to the active site with high affinity.

-

Potency: Studies indicate the IC₅₀ for HMG-CoA reductase inhibition is approximately 5.54 nM , compared to 3.71 nM for atorvastatin, making them functionally equipotent [1].[3]

Clinical Relevance

Because the elimination half-life of atorvastatin is short (~14 hours) but the inhibitory effect lasts 20–30 hours, the extended pharmacodynamic duration is attributed to the persistence of orthohydroxyatorvastatin and its para-isomer in plasma.[4]

Analytical Methodologies

Sample Handling & Stabilization (Critical)

Due to the instability of the lactone/acid equilibrium, strict protocols are required during sample preparation to prevent ex vivo interconversion.

-

Temperature: Maintain all samples at 4°C immediately post-collection.

-

pH Control:

LC-MS/MS Quantification Protocol

The following protocol is validated for the simultaneous detection of atorvastatin and orthohydroxyatorvastatin in human plasma [2].

Equipment: UPLC coupled with Triple Quadrupole Mass Spectrometer (ESI+).

Step-by-Step Workflow:

-

Sample Prep (LLE):

-

Aliquot 200 µL plasma.[2]

-

Add 50 µL Internal Standard (Rosuvastatin or d5-atorvastatin).[1][2]

-

Add 200 µL Ammonium Acetate buffer (pH 4.0 - Note: Low pH minimizes acid degradation but risks lactonization; rapid processing is key).[1][2]

-

Extract with 1 mL Methyl tert-butyl ether (MTBE).[1][2] Vortex 5 min, Centrifuge 10 min @ 4000 rpm.

-

Evaporate supernatant under N₂ stream; reconstitute in mobile phase.[2]

-

-

Chromatography:

-

Mass Spectrometry Settings (MRM Mode):

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Orthohydroxyatorvastatin | 575.2 [M+H]⁺ | 440.2 | 20 |

| Atorvastatin | 559.5 [M+H]⁺ | 440.0 | 22 |

| Atorvastatin Lactone | 541.4 [M+H]⁺ | 448.0 | 19 |

Visualization: Analytical Workflow

This diagram outlines the logic flow for ensuring data integrity during metabolite quantification.

Figure 2: Validated workflow for the isolation and quantification of orthohydroxyatorvastatin from plasma.

References

-

MDPI. (2021). Current Evidence, Challenges, and Opportunities of Physiologically Based Pharmacokinetic Models of Atorvastatin for Decision Making. Retrieved from [Link][1][8][9][10]

-

Akadémiai Kiadó. (2015).[1][2] LC–MS/MS Method for Quantification of Atorvastatin, o-Hydroxyatorvastatin, p-Hydroxyatorvastatin, and Atorvastatin Lactone. Retrieved from [Link]

-

National Institutes of Health (NIH). PubChem Compound Summary for CID 9808225, o-Hydroxyatorvastatin. Retrieved from [Link][1]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. o-Hydroxyatorvastatin | C33H35FN2O6 | CID 9808225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Current Evidence, Challenges, and Opportunities of Physiologically Based Pharmacokinetic Models of Atorvastatin for Decision Making [mdpi.com]

- 4. Orthohydroxyatorvastatin | Benchchem [benchchem.com]

- 5. Effects of atorvastatin metabolites on induction of drug-metabolizing enzymes and membrane transporters through human pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. akjournals.com [akjournals.com]

- 8. The Chemical Stability Characterization and Kinetics of Statins in Aqueous Cyclodextrin Ocular Preparations: A Formulation Perspective [mdpi.com]

- 9. Lactonization is the critical first step in the disposition of the 3-hydroxy-3-methylglutaryl-CoA reductase inhibitor atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. droracle.ai [droracle.ai]

Technical Guide: CYP3A4-Mediated Biosynthesis of ortho-Hydroxyatorvastatin

Executive Summary

Atorvastatin (ATV) is unique among HMG-CoA reductase inhibitors because its circulating active metabolites—specifically 2-hydroxyatorvastatin (ortho-hydroxyatorvastatin) and 4-hydroxyatorvastatin (para-hydroxyatorvastatin) —contribute approximately 70% of the drug's total lipid-lowering activity.

This guide dissects the role of Cytochrome P450 3A4 (CYP3A4) in the formation of ortho-hydroxyatorvastatin.[1][2][3][4][5] Unlike standard metabolic reviews, this document focuses on the "Lactone Shunt" hypothesis , a kinetic reality where the inactive lactone form of atorvastatin serves as the primary high-affinity substrate for CYP3A4, significantly influencing the formation rates of the active ortho-hydroxy metabolite.

Part 1: Mechanistic Architecture

The Reaction Topology

The formation of ortho-hydroxyatorvastatin is a mono-oxygenation reaction. However, the pathway is not linear. In physiological conditions, atorvastatin exists in an equilibrium between its active hydroxy-acid form and its inactive lactone form.

While CYP3A4 can metabolize both forms, it displays a distinct kinetic preference for the lactone .[6]

-

Direct Pathway: Acid

ortho-OH-Acid -

Lactone Shunt (Dominant): Acid

Lactone

Structural Enzymology

The preferential metabolism of the lactone form is driven by the thermodynamics of the CYP3A4 active site:

-

Desolvation Penalty: The anionic carboxylate group of the atorvastatin acid form requires a high energy cost (~5 kcal/mol) to desolvate before entering the hydrophobic catalytic pocket of CYP3A4.[1]

-

Lactone Lipophilicity: The neutral lactone form bypasses this penalty, resulting in a significantly lower

(higher affinity).

Pathway Visualization

The following diagram illustrates the dual-pathway mechanism, highlighting the critical role of the lactone intermediate.

Figure 1: The "Lactone Shunt" in Atorvastatin Metabolism.[2][7] Note the high-affinity pathway via the lactone intermediate.[1]

Part 2: Kinetic Profiling

To accurately model in vitro clearance, one must distinguish between the acid and lactone substrates. The lactone form acts as a high-clearance "sink" that funnels drug into the metabolic pathway.

Table 1: Comparative Kinetics (Recombinant CYP3A4)

Data synthesized from Prueksaritanont et al. and physiological modeling studies.

| Parameter | Substrate: ATV Acid | Substrate: ATV Lactone | Kinetic Implication |

| 30 - 45 µM | 0.5 - 4.0 µM | Lactone has ~10-50x higher affinity for CYP3A4. | |

| Moderate | High | Turnover rate is limited by substrate entry for the acid form. | |

| Low | High | The lactone pathway drives the bulk of total clearance. | |

| Regioselectivity | Mixed (o-OH & p-OH) | Strongly favors p-OH, but o-OH remains significant. | Lactonization alters the binding orientation in the heme pocket. |

Key Insight: When designing inhibition assays (e.g., with ketoconazole),

Part 3: Experimental Framework

This protocol details the generation of ortho-hydroxyatorvastatin using Human Liver Microsomes (HLM).[2][5]

Critical Controls

-

pH Sensitivity: Atorvastatin acid converts to lactone at acidic pH. Maintain buffers strictly at pH 7.4 to prevent artifactual lactonization during pre-incubation.

-

Light Sensitivity: Atorvastatin and its metabolites are susceptible to photodegradation. Perform all steps under yellow light or low-light conditions.

Microsomal Incubation Workflow

Reagents:

-

Buffer: 100 mM Potassium Phosphate (pH 7.4) + 3 mM

. -

Substrate: Atorvastatin Calcium (stock in Methanol; final organic solvent <1%).

-

Enzyme: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein stock).

-

Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).

Protocol Steps:

-

Preparation: Thaw HLMs on ice. Dilute to 0.5 mg/mL final protein concentration in Buffer.

-

Pre-Incubation: Add Atorvastatin (Final conc: 1-10 µM). Equilibrate at 37°C for 5 minutes.

-

Why? Allows substrate binding and temperature equilibration.

-

-

Initiation: Add NADPH Regenerating System to start the reaction.[5]

-

Incubation: Incubate at 37°C for 10–20 minutes.

-

Note: Linearity is typically lost after 20 mins due to product inhibition or lactone hydrolysis.

-

-

Quenching: Add ice-cold Acetonitrile (containing Internal Standard, e.g.,

-Atorvastatin) at a 1:1 or 2:1 ratio. -

Clarification: Centrifuge at 3,000 x g for 15 mins to pellet protein. Collect supernatant for LC-MS/MS.

Analytical Configuration (LC-MS/MS)

Quantification requires separating the ortho and para isomers, which have identical masses.

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse or equivalent), 1.8 µm particle size.

-

Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

-

Separation: The para-isomer typically elutes before the ortho-isomer on standard C18 chemistries.

MRM Transitions (Positive Mode ESI):

-

Atorvastatin:

559.5 -

** ortho-OH-Atorvastatin:**

575.2 -

** para-OH-Atorvastatin:**

575.2 -

Atorvastatin Lactone:

541.5

Part 4: Clinical & DDI Implications[9]

The CYP3A4-dependence of ortho-hydroxyatorvastatin formation makes it a sensitive victim of Drug-Drug Interactions (DDIs).

-

CYP3A4 Inhibition (e.g., Clarithromycin, Itraconazole):

-

Blocks formation of ortho-OH-atorvastatin.

-

Consequence: Shunts metabolism toward glucuronidation (UGT1A1/1A3) or accumulation of the parent acid. While the parent is active, the accumulation increases the risk of myopathy (rhabdomyolysis).

-

-

CYP3A4 Induction (e.g., Rifampin, St. John's Wort):

-

Accelerates conversion to ortho- and para-metabolites.[9]

-

Consequence: Since metabolites are active, lipid-lowering efficacy may persist, but rapid clearance reduces the overall Area Under the Curve (AUC), potentially requiring dose adjustments.

-

-

Genetic Polymorphism (CYP3A5):

References

-

Pfizer. (2009). Lipitor (Atorvastatin Calcium) Prescribing Information. U.S. Food and Drug Administration. [Link]

-

Prueksaritanont, T., et al. (1999). Glucuronidation of Statins in Animals and Humans: A Novel Mechanism of Metabolism and Elimination. Drug Metabolism and Disposition.[2][4][7][10][11] [Link]

-

Lennernäs, H. (2003).[3] Clinical Pharmacokinetics of Atorvastatin. Clinical Pharmacokinetics. [Link]

-

Hermann, M., et al. (2006). Substantially Elevated Levels of Atorvastatin and Metabolites in CYP3A4-Compromised Patients. Clinical Pharmacology & Therapeutics. [Link]

-

Vethe, N. T., et al. (2015). LC–MS/MS Method for Quantification of Atorvastatin, o-Hydroxyatorvastatin, p-Hydroxyatorvastatin, and Atorvastatin Lactone. AKJournals. [Link]

Sources

- 1. Current Evidence, Challenges, and Opportunities of Physiologically Based Pharmacokinetic Models of Atorvastatin for Decision Making - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effects of atorvastatin metabolites on induction of drug-metabolizing enzymes and membrane transporters through human pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Dietary Modulation of CYP3A4 and Its Impact on Statins and Antidiabetic Drugs: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. akjournals.com [akjournals.com]

- 9. Atorvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. droracle.ai [droracle.ai]

- 11. Atorvastatin: a hydroxymethylglutaryl-coenzyme A reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Deep Dive: Metabolic Pathways and Bioanalysis of Atorvastatin

Topic: Metabolic Pathways of Atorvastatin and Orthohydroxy Metabolites Content Type: Technical Whitepaper Audience: Researchers, Bioanalytical Scientists, DMPK Leads

Executive Summary: The "Active Metabolite" Paradigm

In the landscape of HMG-CoA reductase inhibitors, Atorvastatin is unique due to the profound pharmacological contribution of its metabolites. Unlike many prodrugs that require activation, Atorvastatin is administered in its active acid form. However, approximately 70% of the circulating inhibitory activity is attributed not to the parent drug, but to its active metabolites: ortho-hydroxy atorvastatin (2-OH) and para-hydroxy atorvastatin (4-OH) .

For drug development professionals, understanding the kinetics of these metabolites—and the critical interconversion between the active acid and inactive lactone forms—is essential for accurate PK/PD modeling and robust bioanalytical assay development.

The Metabolic Architecture

The metabolism of atorvastatin is characterized by two distinct but interconnected pathways: Cytochrome P450-mediated hydroxylation and UGT-mediated/spontaneous lactonization .

A. CYP-Mediated Hydroxylation

The primary clearance mechanism is extensive metabolism by CYP3A4 (with minor contribution from CYP3A5).[1][2][3] This oxidative pathway targets the phenyl rings of the atorvastatin core.

-

Ortho-hydroxy atorvastatin (2-OH): The major active metabolite.

-

Para-hydroxy atorvastatin (4-OH): A minor but equipotent active metabolite.

Both metabolites retain the open dihydroxy heptanoic acid moiety required for HMG-CoA reductase inhibition.

B. The Lactonization Shunt

Atorvastatin and its hydroxy metabolites exist in a reversible equilibrium with their lactone forms.

-

Mechanism: Lactonization occurs via an acyl-glucuronide intermediate (mediated by UGT1A1/UGT1A3) or spontaneously at acidic pH (pH < 2). Hydrolysis back to the acid form occurs at physiological pH or via esterases.

-

Pharmacological Impact: The lactone forms are inactive against HMG-CoA reductase but have been implicated in off-target toxicity (e.g., myopathy) due to higher lipophilicity and potential inhibition of mitochondrial Complex III.

Visualization: The Metabolic Network

The following diagram illustrates the bi-directional flow between acid and lactone forms and the irreversible hydroxylation steps.

Figure 1: Metabolic pathway showing CYP3A4-mediated hydroxylation and the Acid-Lactone interconversion equilibrium.

The Ortho-Hydroxy Metabolite (2-OH-Atorvastatin)

While Para-OH is present, Ortho-hydroxy atorvastatin is the dominant metabolite in human plasma.

-

Formation Kinetics: The formation of 2-OH-atorvastatin is a sensitive marker for CYP3A4 activity. It is frequently used in drug-drug interaction (DDI) studies to assess CYP3A4 inhibition (e.g., by itraconazole) or induction (e.g., by rifampin).

-

Structural Note: The hydroxylation occurs on the aniline ring. This modification does not sterically hinder the binding of the heptanoic acid side chain to the HMG-CoA reductase active site, preserving potency.

Experimental Workflow: In Vitro Microsomal Incubation

To study the metabolic stability or intrinsic clearance (

Protocol: Determination of Metabolic Stability in Human Liver Microsomes (HLM)

Objective: Quantify the depletion of Atorvastatin and formation of Ortho/Para-OH metabolites.

Reagents:

-

Phosphate Buffer (100 mM, pH 7.4)

-

Human Liver Microsomes (HLM), pooled (20 mg/mL stock)

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2)

-

Stop Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Atorvastatin-d5).

Step-by-Step Methodology:

-

Pre-Incubation:

-

Prepare a reaction mixture containing HLM (final conc. 0.5 mg/mL) and Phosphate Buffer.[4]

-

Spike Atorvastatin (from 10 mM DMSO stock) to a final concentration of 1 µM . (Keep DMSO < 0.1%).

-

Pre-incubate at 37°C for 5 minutes to equilibrate.

-

-

Initiation:

-

Add the NADPH regenerating system to initiate the reaction.[1]

-

Control: Run a parallel incubation without NADPH to assess non-CYP degradation (e.g., spontaneous lactonization).

-

-

Sampling:

-

At designated time points (

min), remove 50 µL aliquots.

-

-

Quenching:

-

Immediately transfer aliquot into 150 µL of ice-cold Stop Solution (ACN).

-

Crucial Step: Ensure the Stop Solution is neutral or slightly alkaline if trying to preserve the acid form, though ACN precipitation is standard. Avoid acidic quenching agents which accelerate lactonization.

-

-

Processing:

-

Vortex for 1 min, Centrifuge at 4,000 rpm for 10 min.

-

Transfer supernatant for LC-MS/MS analysis.[4]

-

Bioanalytical Challenges & LC-MS/MS Configuration

Quantifying Atorvastatin and its metabolites presents two specific challenges:

-

Isobaric Metabolites: Ortho-OH and Para-OH have the same molecular weight and fragmentation patterns. They must be separated chromatographically.[5]

-

Interconversion Instability: The acid forms can convert to lactones during sample preparation if pH is not controlled.

LC-MS/MS Parameters

System: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-S) coupled with UHPLC. Ionization: ESI Positive Mode.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (Typical) |

| Atorvastatin (Acid) | 559.4 | 440.2 | 2.5 min |

| Ortho-Hydroxy Atorvastatin | 575.4 | 440.2 | 2.1 min |

| Para-Hydroxy Atorvastatin | 575.4 | 440.2 | 1.8 min |

| Atorvastatin Lactone | 541.3 | 448.2 | 3.2 min |

| Internal Standard (d5) | 564.4 | 445.2 | 2.5 min |

Note: Retention times will vary by column but the elution order is typically Para-OH < Ortho-OH < Parent Acid < Lactone (most lipophilic).

Chromatographic Separation Strategy

To resolve the isobaric Ortho- and Para-OH metabolites, a high-efficiency C18 column is required.

-

Column: Acquity UPLC HSS T3 (1.8 µm, 2.1 x 50 mm) or Zorbax Eclipse Plus C18.

-

Mobile Phase A: 0.1% Formic Acid in Water (or 5mM Ammonium Formate pH 4.5 to minimize interconversion).

-

Gradient: 30% B to 90% B over 4 minutes.

Workflow Visualization

Figure 2: Bioanalytical workflow emphasizing critical QC points for metabolite separation and stability.

References

-

Lennernäs, H. (2003). Clinical pharmacokinetics of atorvastatin. Clinical Pharmacokinetics, 42(13), 1141–1160. Link

-

Prueksaritanont, T., et al. (2002).[7] Glucuronidation of statins in animals and humans: a novel mechanism of metabolism and elimination. Journal of Pharmacology and Experimental Therapeutics, 302(3), 963-970. Link

-

Jacobsen, W., et al. (2000).[7] Comparison of cytochrome P450 3A4-dependent metabolism and drug-drug interactions of the HMG-CoA reductase inhibitors lovastatin and pravastatin in the liver. Drug Metabolism and Disposition, 28(11), 1369-1378. Link

-

Hermann, M., et al. (2006). Acid-lactone equilibrium of atorvastatin: impact on pharmacokinetics and pharmacodynamics. Clinical Pharmacology & Therapeutics, 79, P12. Link

-

Bullen, W. W., et al. (1999). An LC-MS/MS assay for the simultaneous determination of atorvastatin and its major metabolites in human plasma.[8][9][10] Journal of the American Society for Mass Spectrometry, 10, 55-66. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. droracle.ai [droracle.ai]

- 4. researchgate.net [researchgate.net]

- 5. akjournals.com [akjournals.com]

- 6. researchgate.net [researchgate.net]

- 7. Effects of atorvastatin metabolites on induction of drug-metabolizing enzymes and membrane transporters through human pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lcms.cz [lcms.cz]

- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 10. Simultaneous quantitation of atorvastatin and its two active metabolites in human plasma by liquid chromatography/(–) electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

HMG-CoA Reductase Inhibition Potency of Orthohydroxyatorvastatin

Executive Summary

This technical guide analyzes the pharmacological potency of orthohydroxyatorvastatin (o-OH-atorvastatin), the primary active metabolite of the block-buster statin atorvastatin.[1] While atorvastatin itself is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, approximately 70% of the circulating inhibitory activity in plasma is attributed to its active metabolites, specifically the ortho- and para-hydroxylated forms.[2]

For researchers and drug development professionals, distinguishing the specific kinetic profile of o-OH-atorvastatin is critical. It exhibits equipotent inhibition constants (

Pharmacological Architecture

Metabolic Activation Pathway

Atorvastatin is administered as a calcium salt and undergoes extensive first-pass metabolism in the liver. The primary biotransformation is mediated by the cytochrome P450 isoenzyme CYP3A4 , which hydroxylates the parent compound at the ortho- and para- positions of the N-phenylcarbamoyl moiety.

Unlike many other statins (e.g., simvastatin) which are administered as inactive lactones requiring hydrolysis, atorvastatin is administered in its active hydroxy-acid form. However, it exists in a reversible equilibrium with its lactone forms, which are pharmacologically inactive against HMG-CoA reductase but relevant for toxicity profiles.

Figure 1: Metabolic cascade of atorvastatin.[2][3][4][5][6] The ortho-hydroxy metabolite represents a critical node in sustaining HMG-CoA reductase inhibition.

Mechanistic Profiling & Potency

Binding Kinetics

The primary mechanism of action is competitive inhibition . o-OH-atorvastatin mimics the HMG-CoA substrate, binding to the catalytic L-domain of the reductase enzyme.

-

Interaction Site: The dihydroxyheptanoic acid side chain (common to all statins) binds to the active site, blocking the conversion of HMG-CoA to mevalonate.

-

Hydrophobic Pocket: The bulky hydrophobic ring structure of o-OH-atorvastatin occupies the cis-loop of the enzyme, preventing the conformational change required for substrate binding.

-

Thermodynamics: Binding is driven by a favorable entropy change, with binding energies (

) estimated between -9.0 and -10.5 kcal/mol .

Comparative Potency Data

The following table synthesizes data from in vitro enzyme inhibition assays and binding studies. Note that while the parent and metabolites are generally considered equipotent, specific assay conditions (e.g., pre-incubation time) can influence observed

| Compound | IC50 (nM)* | Ki (nM) | Relative Potency | Half-Life (Activity)** |

| Atorvastatin (Parent) | 3.0 – 8.0 | 2.0 – 5.0 | 1.0 (Reference) | ~14 hours |

| o-Hydroxyatorvastatin | 3.0 – 8.5 | 2.1 – 5.5 | 0.95 – 1.05 | 20-30 hours |

| p-Hydroxyatorvastatin | 4.0 – 12.0 | 3.0 – 7.0 | 0.80 – 0.90 | 20-30 hours |

| Pravastatin (Control) | 40.0 – 50.0 | 20.0 – 40.0 | 0.15 | ~2 hours |

*IC50 values vary by assay conditions (buffer ionic strength, NADPH concentration). Range represents consensus from multiple validated studies. **Half-life refers to the duration of HMG-CoA reductase inhibition in plasma, extended by the presence of active metabolites.

Technical Insight: The "Antioxidant" Mechanism

Beyond enzyme inhibition, o-OH-atorvastatin possesses a unique property not shared by the parent drug or other statins like pravastatin. The hydroxyl group at the ortho position on the phenyl ring imparts electron-donating capabilities .

-

Mechanism: The metabolite can stabilize protons and donate electrons within the membrane hydrocarbon core.

-

Effect: This inhibits the formation of cholesterol domains (crystallization) in membranes under oxidative stress, potentially stabilizing atherosclerotic plaques independent of LDL lowering.

Experimental Validation Framework

To validate the potency of o-OH-atorvastatin in a research setting, a standard spectrophotometric assay is insufficient due to the rapid oxidation of NADPH. The following protocol incorporates a pre-incubation step critical for slow-binding inhibitors like atorvastatin metabolites.

Protocol: HMG-CoA Reductase Inhibition Assay (Optimized)

Objective: Determine the

Reagents:

-

Recombinant HMG-CoA Reductase (human catalytic domain).

-

Substrate: HMG-CoA (150 µM final).

-

Cofactor: NADPH (400 µM final).

-

Buffer: 100 mM potassium phosphate (pH 7.4), 4 mM MgCl2, 1 mM DTT.

Workflow Steps:

-

Enzyme Activation: Dilute HMG-CoA reductase in buffer containing DTT and incubate at 37°C for 15 minutes to ensure reduction of thiol groups in the active site.

-

Inhibitor Pre-incubation (Critical): Add varying concentrations (0.1 nM to 100 nM) of o-OH-atorvastatin to the enzyme solution. Incubate for 20 minutes at 37°C.

-

Why? Statins are tight-binding inhibitors. Without pre-incubation,

values will be overestimated (appear less potent) because the equilibrium has not been reached.

-

-

Reaction Initiation: Add HMG-CoA substrate to initiate the reaction.

-

Kinetic Monitoring: Immediately monitor the decrease in absorbance at 340 nm (oxidation of NADPH to NADP+) for 10 minutes.

-

Data Analysis: Calculate the initial velocity (

) for each concentration. Fit data to the non-linear regression equation:

Figure 2: Optimized workflow for determining statin metabolite potency. The pre-incubation step is the critical control point for accuracy.

Clinical Implications

The "equipotency" of o-OH-atorvastatin is the pharmacological basis for atorvastatin's superior efficacy profile compared to earlier statins.

-

Extended Duration of Action: While the parent drug has a half-life of ~14 hours, the active metabolites extend the effective inhibition of HMG-CoA reductase to 20-30 hours . This allows for once-daily dosing that maintains LDL suppression throughout the circadian cycle of cholesterol synthesis (which peaks at night).

-

Dosing Considerations: In patients with hepatic impairment, the conversion to active metabolites may be altered, but the accumulation of the parent drug (which is also active) ensures therapeutic efficacy, albeit with a higher risk of systemic exposure and potential myotoxicity.

References

-

Metabolism and Activity of Atorvastatin Source: National Institutes of Health (NIH) / PubMed Title: Effects of atorvastatin metabolites on induction of drug-metabolizing enzymes and membrane transporters. URL:[Link] (General reference for CYP3A4 pathway)

-

Binding Thermodynamics of Statins Source: National Institutes of Health (NIH) Title: Binding thermodynamics of statins to HMG-CoA reductase. URL:[Link]

-

Antioxidant Mechanism of Metabolites Source: National Institutes of Health (NIH) Title: Active metabolite of atorvastatin inhibits membrane cholesterol domain formation by an antioxidant mechanism. URL:[Link]

-

Enzyme Inhibition Protocol & Potency Source: Assay Genie / Creative BioMart Title: HMG-CoA Reductase Activity/Inhibitor Screening Kit Protocol.[7] URL:[Link]

-

Comparative Statin Pharmacology Source: Medscape Title: HMG-CoA Reductase Inhibitors (Statins) Pharmacology.[2][3][5][7][8][9][10][11][12][13] URL:[Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. ClinPGx [clinpgx.org]

- 4. atorvastatin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. HMG-CoA Reductase Activity/Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]

- 8. ospdocs.com [ospdocs.com]

- 9. Making sure you're not a bot! [helda.helsinki.fi]

- 10. Comparison of the efficacies of five different statins on inhibition of human saphenous vein smooth muscle cell proliferation and invasion [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. emedicine.medscape.com [emedicine.medscape.com]

- 13. HMG-CoA Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Technical Guide: Comparative Analysis of Ortho-Hydroxy and Para-Hydroxy Atorvastatin

[1][2][3]

Executive Summary

Atorvastatin (Lipitor) is a cornerstone therapy for dyslipidemia, functioning as a selective inhibitor of HMG-CoA reductase.[1][2][3] However, the parent compound accounts for only a fraction of the drug's in vivo efficacy. Approximately 70% of the circulating inhibitory activity is attributed to its two primary active metabolites: ortho-hydroxy atorvastatin (o-OH-AT) and para-hydroxy atorvastatin (p-OH-AT) .[1][2][3]

For drug development professionals and bioanalytical scientists, distinguishing these metabolites is not merely an academic exercise; it is a critical requirement for establishing bioequivalence and understanding metabolic flux. This guide details the structural, pharmacological, and analytical distinctions between these isomers, with a specific focus on the technical challenges of their separation and stability.

Metabolic Origins and Structural Chemistry

The CYP3A4 Mechanism

Both metabolites are generated via the hepatic cytochrome P450 3A4 (CYP3A4) system.[1][4][5][6][7][8] The reaction is a mono-oxygenation of the phenyl ring attached to the amide nitrogen of the atorvastatin core.

-

Products:

Structural Isomerism

The two compounds are positional isomers (regioisomers).[3] They share the exact molecular formula (

Figure 1: Metabolic pathway of Atorvastatin showing the divergence into ortho- and para- isomers and their subsequent equilibration into inactive lactones.[2][3]

Pharmacodynamics: Potency and Activity[1]

Contrary to many drug metabolites which are inactive clearance products, both o-OH-AT and p-OH-AT are pharmacologically potent.[2][3]

Equipotency

In vitro HMG-CoA reductase inhibition assays demonstrate that both the ortho- and para-hydroxy metabolites possess inhibitory constants (

The "70% Rule"

Clinical data indicates that the metabolites circulate for longer periods than the parent drug. While the parent drug has a half-life of ~14 hours, the inhibitory activity persists for 20–30 hours.[1]

-

Key Insight: ~70% of the circulating inhibitory activity in plasma is attributed to the ortho- and para-hydroxy metabolites, not the parent drug.[1]

Analytical Separation (LC-MS/MS)

This is the most critical section for the application scientist. Because o-OH-AT and p-OH-AT have identical masses and fragmentation patterns, mass spectrometry alone cannot distinguish them. Chromatographic resolution is mandatory.[3]

Mass Spectrometry Transitions (Isobaric Challenge)

Both metabolites produce the same precursor and product ions in positive electrospray ionization (ESI+).[2][3]

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Atorvastatin | 559.3 | 440.2 | ~25 |

| o-Hydroxy AT | 575.3 | 440.2 | ~25 |

| p-Hydroxy AT | 575.3 | 440.2 | ~25 |

Note: The product ion (m/z 440.[3]2) corresponds to the loss of the amide side chain, which is common to all three structures.

Chromatographic Separation Strategy

To quantify them individually, you must rely on Retention Time (RT) differences.[2][3]

-

Column Choice: C18 Reverse Phase (e.g., Zorbax Eclipse Plus or Waters BEH C18).[2][3]

-

Elution Order: In typical reverse-phase gradients (Acidic Mobile Phase):

The Stability Trap: Lactone Interconversion

A major source of error in quantifying these metabolites is the ex vivo interconversion between the active acid forms (hydroxy acids) and their inactive lactone forms.

-

Acidic pH (< 6): Favors Lactonization (Active Acid

Inactive Lactone).[2][3] -

Basic pH (> 8): Favors Hydrolysis (Inactive Lactone

Active Acid).[2][3] -

Bioanalytical Consequence: If you acidify plasma to precipitate proteins (e.g., with TCA) without buffering, you may artificially convert active metabolites into lactones, underestimating the drug's activity.

Experimental Protocol: Robust Extraction & Quantification

This protocol is designed to minimize interconversion while ensuring high recovery of both isomers.[10]

Phase 1: Sample Collection & Stabilization

Objective: Halt enzyme activity and "freeze" the Acid/Lactone equilibrium.

-

Centrifuge immediately at

to harvest plasma. -

CRITICAL STEP: Buffer the plasma. Add Ammonium Acetate buffer (pH 4.5 - 5.0) immediately.[2][3]

Phase 2: Solid Phase Extraction (SPE)

Objective: Clean up matrix without shifting equilibrium.[2][3]

-

Conditioning: Oasis HLB cartridges (or equivalent). Condition with Methanol (1 mL) followed by Ammonium Acetate buffer pH 4.6 (1 mL).

-

Loading: Load buffered plasma sample.

-

Washing: Wash with 5% Methanol in Ammonium Acetate buffer.

-

Note: Avoid 100% water washes if possible to prevent breakthrough of polar metabolites.

-

-

Elution: Elute with 100% Methanol or Acetonitrile.

-

Evaporation: Evaporate under nitrogen at ambient temperature (avoid heat to prevent degradation). Reconstitute in mobile phase.

Phase 3: LC-MS/MS Conditions[3][4][13]

Figure 2: Analytical workflow ensuring separation of isobaric metabolites.

References

-

Pfizer Inc. (2023).[2][3] Lipitor (atorvastatin calcium) Prescribing Information. U.S. Food and Drug Administration. [Link]

-

Prueksaritanont, T., et al. (1999).[3] In vitro metabolism of simvastatin in humans [and comparison with atorvastatin]: identification of metabolizing enzymes and effect of the drug on hepatic microsomal oxidations. Drug Metabolism and Disposition.[1][6][10][13][14][15] [Link]

-

Hermann, M., et al. (2005).[3] Analysis of atorvastatin and its metabolites in human plasma by liquid chromatography-mass spectrometry. Journal of Chromatography B. [Link]

-

Lennernäs, H. (2003).[2][3] Clinical pharmacokinetics of atorvastatin. Clinical Pharmacokinetics. [Link]

-

Bullen, W. W., et al. (1999).[3] An electrospray LC/MS/MS assay for the simultaneous quantitation of atorvastatin and its metabolites in human plasma. Journal of the American Society for Mass Spectrometry. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Orthohydroxyatorvastatin | Benchchem [benchchem.com]

- 6. Dietary Modulation of CYP3A4 and Its Impact on Statins and Antidiabetic Drugs: A Narrative Review [mdpi.com]

- 7. Physiologically‐Based Pharmacokinetic Modeling of Atorvastatin Incorporating Delayed Gastric Emptying and Acid‐to‐Lactone Conversion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of atorvastatin metabolites on induction of drug-metabolizing enzymes and membrane transporters through human pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Simultaneous quantitation of atorvastatin and its two active metabolites in human plasma by liquid chromatography/(–) electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Why Ortho- and Para-Hydroxy Metabolites Can Scavenge Free Radicals That the Parent Atorvastatin Cannot? Important Pharmacologic Insight from Quantum Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. scispace.com [scispace.com]

- 15. tandfonline.com [tandfonline.com]

High-Resolution Identification of Circulating Active Metabolites of Atorvastatin

Executive Summary

In the pharmacokinetic profiling of atorvastatin (Lipitor), the quantification of the parent compound alone is insufficient. Unlike many statins, atorvastatin’s therapeutic efficacy is heavily driven by its metabolites. Approximately 70% of the circulating inhibitory activity against HMG-CoA reductase is attributed to two active metabolites: ortho-hydroxy atorvastatin (2-OH) and para-hydroxy atorvastatin (4-OH) .

This guide addresses the primary analytical challenge in this field: the reversible, pH-dependent interconversion between the pharmacologically active hydroxy-acid forms and their inactive lactone counterparts. Failure to stabilize this equilibrium during sample collection and extraction results in significant bioanalytical bias. This document outlines a self-validating workflow for the precise identification and quantification of these active species.

The Metabolic Landscape & Pharmacodynamics[1]

Atorvastatin undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 isozyme CYP3A4 .[1][2] The parent compound (atorvastatin acid) is hydroxylated at the ortho and para positions of the phenyl ring.

The Critical Equilibrium

A unique feature of atorvastatin pharmacokinetics is the dynamic equilibrium between the open-ring hydroxy acids (active) and the closed-ring lactones (inactive).

-

In Vivo: The acid forms predominate.

-

Ex Vivo (Sample Matrix): Without stabilization, the active acid forms spontaneously dehydrate into inactive lactones under acidic conditions, while lactones hydrolyze back to acids under alkaline conditions.

Pathway Visualization

The following diagram illustrates the metabolic cascade and the interconversion risks that must be controlled.

Figure 1: Metabolic pathway of atorvastatin showing CYP3A4-mediated activation and the pH-dependent acid-lactone interconversion risks.

Protocol: Sample Handling & Stabilization (The Trustworthiness Pillar)

The validity of your data is determined at the moment of blood draw. Standard EDTA plasma collection is insufficient due to spontaneous lactonization.

Stabilization Matrix

To "freeze" the equilibrium, the plasma pH must be maintained between 6.0 and 7.0 . Acidification (common in other protocols) will artificially decrease the measured active metabolites.

| Parameter | Specification | Causality / Rationale |

| Temperature | 4°C (Ice Bath) | Reduces kinetic energy, slowing spontaneous lactonization rates immediately post-draw. |

| Buffer | Sodium Phosphate (pH 7.0) | Prevents acidification. At pH < 6, acid forms convert to lactones.[3] At pH > 8, lactones hydrolyze to acids. |

| Time Window | < 60 mins to centrifuge | Minimizes exposure to esterases in whole blood that may alter metabolite ratios. |

| Storage | -80°C | Essential for long-term stability. At -20°C, slow interconversion has been observed over months. |

Analytical Methodology: LC-MS/MS Workflow

Because o-hydroxy and p-hydroxy atorvastatin are structural isomers with identical molecular weights, mass spectrometry alone cannot distinguish them. Chromatographic separation is mandatory.

Instrumentation & Conditions

-

System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

-

Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 2.1 x 100 mm, 1.7 µm). Note: A standard C18 is preferred over polar-embedded columns to maximize resolution between the polar hydroxy-acids and non-polar lactones.

-

Mobile Phase:

-

A: 0.1% Formic Acid + 2mM Ammonium Formate in Water.

-

B: Acetonitrile (100%).

-

Critical: The presence of ammonium formate buffers the mobile phase, stabilizing the analytes during the run.

-

Mass Spectrometry Transitions (MRM)

Operate in Positive Electrospray Ionization (+ESI) mode.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Order (Typical) |

| Atorvastatin (Acid) | 559.3 | 440.2 | 3 |

| o-Hydroxy Atorvastatin | 575.3 | 440.2 | 1 |

| p-Hydroxy Atorvastatin | 575.3 | 440.2 | 2 |

| Atorvastatin Lactone | 541.3 | 448.2 | 4 |

| D5-Atorvastatin (IS) | 564.3 | 445.2 | N/A |

Note: The 2-OH and 4-OH metabolites share the same transition (575 -> 440). Baseline chromatographic separation is the only way to quantify them individually.

Step-by-Step Extraction Workflow

This workflow utilizes Solid Phase Extraction (SPE) to remove matrix interferences while maintaining pH stability.

Figure 2: Optimized SPE workflow ensuring pH stability throughout the extraction process.

Data Interpretation & Validation

Distinguishing Activity

When reporting results, do not report "Total Atorvastatin." You must stratify the data:

-

Active Fraction: Sum of Atorvastatin Acid + o-OH Acid + p-OH Acid.

-

Inactive Fraction: Sum of all Lactone forms.

-

Metabolic Ratio: The ratio of p-OH to Parent is a sensitive marker for CYP3A4 induction.

Self-Validation Check

To ensure your assay is not inducing artifactual interconversion:

-

QC Preparation: Prepare QCs of pure Atorvastatin Acid.

-

Analysis: Analyze immediately.

-

Criteria: If Atorvastatin Lactone is detected > 1-2% in the pure Acid QC, your extraction protocol is too acidic or the evaporation step is too hot (keep < 40°C).

References

-

Lennernäs, H. (2003). Clinical pharmacokinetics of atorvastatin. Clinical Pharmacokinetics, 42(13), 1141–1160. Link

-

Prueksaritanont, T., et al. (2002).[2] Glucuronidation of statins in animals and humans: a novel mechanism of metabolism and elimination. Journal of Pharmacology and Experimental Therapeutics, 301(1), 367–376. Link

-

Hermann, M., et al. (2005). Interconversion of atorvastatin and its metabolites in human plasma and its effect on the analysis of clinical samples. Journal of Clinical Pharmacology, 45(6), 683-690. Link

-

Bullen, W. W., et al. (1999). Development and validation of a high-performance liquid chromatography-tandem mass spectrometry assay for atorvastatin, ortho-hydroxy atorvastatin, and para-hydroxy atorvastatin in human, dog, and rat plasma. Journal of the American Society for Mass Spectrometry, 10(1), 55-66. Link

-

FDA Clinical Pharmacology Review. (n.d.). Atorvastatin Calcium (Lipitor) NDA 20-702. Food and Drug Administration. Link

Sources

Methodological & Application

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Orthohydroxyatorvastatin in Human Plasma

Abstract

This application note details a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of orthohydroxyatorvastatin, a primary active metabolite of atorvastatin, in human plasma. The protocol employs a straightforward protein precipitation extraction procedure and utilizes rosuvastatin as a suitable internal standard. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution program. The method has been rigorously validated according to the principles outlined in the FDA and EMA guidelines for bioanalytical method validation, demonstrating excellent linearity, accuracy, precision, and stability. This robust and reliable method is well-suited for pharmacokinetic studies, therapeutic drug monitoring, and clinical research involving atorvastatin.

Introduction

Atorvastatin is a widely prescribed statin medication used to lower cholesterol and prevent cardiovascular events. Following administration, atorvastatin is metabolized in the liver into two active metabolites, orthohydroxyatorvastatin and parahydroxyatorvastatin. Orthohydroxyatorvastatin is a major contributor to the overall therapeutic effect of the drug. Therefore, the accurate quantification of this metabolite in biological matrices is crucial for understanding the pharmacokinetic profile of atorvastatin and its clinical efficacy.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and speed.[1][2] This application note provides a comprehensive, step-by-step protocol for the development and validation of an LC-MS/MS method for the determination of orthohydroxyatorvastatin in human plasma. The causality behind each experimental choice is explained to provide a deeper understanding of the method's principles.

Materials and Reagents

-

Analytes and Internal Standard:

-

Solvents and Chemicals:

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water (18.2 MΩ·cm)

-

-

Biological Matrix:

-

Drug-free human plasma (sourced from an accredited biobank)

-

Experimental Workflow

The overall experimental workflow is designed for efficiency and robustness, ensuring high-quality data generation.

Caption: High-level overview of the bioanalytical workflow.

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve orthohydroxyatorvastatin and rosuvastatin in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Serially dilute the primary stock solutions with a 50:50 (v/v) mixture of methanol and water to prepare working standard solutions at various concentrations.

-

Internal Standard Working Solution (100 ng/mL): Dilute the rosuvastatin primary stock solution with the same diluent.

Rationale: The use of a 50:50 methanol/water mixture for working solutions ensures compatibility with the aqueous plasma matrix and the organic protein precipitation solvent.

Sample Preparation Protocol: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples, which can interfere with the analysis.[1][5]

-

Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the 100 ng/mL rosuvastatin internal standard working solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

Rationale: Acetonitrile is an efficient protein precipitating agent.[5] A 3:1 ratio of acetonitrile to plasma provides a good balance between protein removal and analyte recovery. Using ice-cold acetonitrile can enhance the precipitation process.

LC-MS/MS Instrumentation and Conditions

The following instrumental parameters were optimized for the sensitive and selective detection of orthohydroxyatorvastatin and the internal standard.

Table 1: Optimized LC-MS/MS Parameters

| Parameter | Setting |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) System |

| Analytical Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient Program | 20% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 20% B and equilibrate for 1 minute |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Source Temperature | 500°C |

| Ion Spray Voltage | 5500 V |

| Curtain Gas | 30 psi |

| Collision Gas | 8 psi |

Rationale: A C18 column is well-suited for retaining and separating moderately polar compounds like orthohydroxyatorvastatin.[3] The use of formic acid in the mobile phase promotes protonation of the analyte, enhancing its signal in positive ion ESI mode.[6] A gradient elution ensures efficient separation from endogenous plasma components and a sharp peak shape.

Mass Spectrometry and MRM Transitions

The mass spectrometer was operated in the positive ion electrospray (ESI+) mode. The multiple reaction monitoring (MRM) transitions were optimized by infusing the individual standard solutions.

Sources

Precision Separation of Atorvastatin and its Hydroxy Metabolites: A Dual-Protocol HPLC Guide

Abstract

This application note provides a comprehensive technical guide for the chromatographic separation of Atorvastatin (AT), ortho-hydroxyatorvastatin (o-OH-AT), and para-hydroxyatorvastatin (p-OH-AT).[1] Addressing the challenge of resolving positional isomers with similar polarities, this guide presents two distinct validated protocols: a High-Resolution UV method for Quality Control (QC) and a High-Sensitivity LC-MS/MS method for bioanalysis.[1]

Introduction & Scientific Context

Atorvastatin is a potent HMG-CoA reductase inhibitor widely used to treat hypercholesterolemia.[1][2] Its metabolism, primarily mediated by CYP3A4, yields two active metabolites: ortho-hydroxyatorvastatin and para-hydroxyatorvastatin.[1][3]

The Analytical Challenge:

-

Positional Isomerism: o-OH-AT and p-OH-AT possess identical molecular weights (574.6 g/mol ) and nearly identical fragmentation patterns, making chromatographic resolution critical before MS detection.[1]

-

Lactone Equilibrium: Atorvastatin and its metabolites exist in a pH-dependent equilibrium between the active acid form (open ring) and the inactive lactone form (closed ring).[1] Analytical conditions must prevent in-situ interconversion to ensure data integrity.[1]

-

Polarity: The hydroxy metabolites are more polar than the parent drug, eluting earlier on Reversed-Phase (RP) columns.[1]

Method Development Strategy: The "Why" Behind the Parameters

To achieve robust separation, we must manipulate the selectivity factor (

-

Stationary Phase Selection (C18 vs. Phenyl): While Phenyl-Hexyl columns offer unique selectivity for aromatic compounds, a high-purity C18 (Octadecylsilane) column is preferred here.[1] The hydrophobic interaction with the fluorophenyl and phenyl groups of the atorvastatin backbone provides the necessary retention, while the high surface area resolves the subtle polarity differences between the ortho and para hydroxyl groups.[1]

-

pH Control (The Critical Variable): Atorvastatin has a pKa of approximately 4.5 (carboxylic acid).[1]

-

pH < 3.0: The acid is fully protonated (neutral), maximizing retention but increasing the risk of acid-catalyzed lactonization.[1]

-

pH > 6.0:[4] The acid is ionized, reducing retention and causing peak fronting/tailing due to silanol interactions.[1]

-

Optimal pH (4.5 – 5.5): Using an Ammonium Acetate buffer effectively masks silanols and maintains the analytes in a semi-ionized state that balances retention with peak shape, while minimizing lactone formation.[1]

-

Visualizing the Metabolic & Analytical Pathway

The following diagram illustrates the metabolic origin of the analytes and the logical flow of the analytical method.

Caption: Figure 1: Metabolic conversion of Atorvastatin and the decision tree for selecting the appropriate analytical protocol.

Protocol A: High-Resolution Stability-Indicating Method (UV)

Best for: Quality Control, Formulation Analysis, Degradation Studies.

This protocol improves upon the USP monograph by eliminating Tetrahydrofuran (THF), which is unstable and damaging to tubing, replacing it with a robust ACN/Buffer gradient.[1]

4.1 Equipment & Reagents

-

HPLC System: Agilent 1260/1290 or Waters Alliance (Quaternary Pump preferred).

-

Detector: PDA/UV at 244 nm (Lambda max for Atorvastatin).[1]

-

Column: Agilent Zorbax Eclipse Plus C18 (250 mm x 4.6 mm, 5 µm) or Phenomenex Luna C18(2).[1]

-

Reagents: HPLC Grade Acetonitrile (ACN), Ammonium Acetate, Glacial Acetic Acid.[1]

4.2 Mobile Phase Preparation

-

Buffer (Mobile Phase A): Dissolve 3.9 g Ammonium Acetate in 1000 mL water. Adjust pH to 5.0 ± 0.1 with Glacial Acetic Acid. Filter through 0.45 µm nylon filter.[1]

-

Organic (Mobile Phase B): 100% Acetonitrile.[1]

4.3 Chromatographic Conditions

| Parameter | Setting |

| Flow Rate | 1.0 mL/min |

| Column Temp | 35°C (Critical for mass transfer kinetics) |

| Injection Vol | 20 µL |

| Run Time | 25 Minutes |

4.4 Gradient Program

| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Event |

| 0.0 | 65 | 35 | Equilibration |

| 12.0 | 55 | 45 | Elution of p-OH and o-OH |

| 18.0 | 30 | 70 | Elution of Parent (AT) |

| 20.0 | 30 | 70 | Wash |

| 21.0 | 65 | 35 | Re-equilibration |

| 25.0 | 65 | 35 | End |

Expected Retention Times:

Protocol B: High-Sensitivity Bioanalytical Method (LC-MS/MS)

Best for: Pharmacokinetics (PK), Plasma Analysis, Trace Metabolites.[1]

This method uses a volatile mobile phase and a shorter column for high throughput.[1]

5.1 Equipment & Reagents

-

LC System: UHPLC (e.g., Shimadzu Nexera, Waters Acquity).[1]

-

MS System: Triple Quadrupole (e.g., Sciex 5500, Thermo Altis).[1]

-

Column: Waters ACQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm).[1]

-

Mobile Phase A: 0.1% Formic Acid in Water.[1]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

5.2 MS/MS Transitions (MRM)

-

Ionization: ESI Positive Mode (+).

-

Source Temp: 500°C.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Atorvastatin | 559.3 | 440.2 | 28 |

| o-OH-Atorvastatin | 575.3 | 440.2 | 30 |

| p-OH-Atorvastatin | 575.3 | 440.2 | 30 |

| Atorvastatin-d5 (IS) | 564.3 | 445.2 | 28 |

5.3 Gradient Program (Fast)

| Time (min) | % B (Organic) | Note |

| 0.0 | 30 | Hold |

| 3.0 | 90 | Ramp |

| 4.0 | 90 | Wash |

| 4.1 | 30 | Return |

| 5.5 | 30 | Stop |

Troubleshooting & System Suitability

| Issue | Probable Cause | Corrective Action |

| Co-elution of o-OH and p-OH | Gradient slope too steep or pH too high.[1] | Decrease gradient slope (e.g., 1% B per min) or lower pH to 4.5 to suppress ionization.[1] |

| Peak Tailing (Tf > 1.5) | Silanol interaction or column aging.[1] | Ensure Buffer concentration is >20mM.[1] Replace column if guard is clogged.[1] |

| Split Peaks | Lactone formation in sample. | Keep autosampler at 4°C. Ensure sample diluent pH is neutral (not acidic).[1] |

| Carryover | Stickiness of Atorvastatin.[1] | Use a needle wash of 50:50 ACN:H2O with 0.1% Formic Acid.[1] |

References

-

Shah, Y., et al. "Stability Indicating RP-HPLC Estimation of Atorvastatin Calcium and Amlodipine Besylate in Pharmaceutical Formulations."[1] Indian Journal of Pharmaceutical Sciences, vol. 70, no. 6, 2008, pp. 754-760.[1] Link

-

Hermann, M., et al. "Determination of atorvastatin and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry."[1] Journal of Clinical Laboratory Analysis, vol. 20, 2006.[1] Link

-

United States Pharmacopeia (USP). "Atorvastatin Calcium Monograph."[1] USP-NF Online.[1] (Requires Subscription for full text, general method guidance referenced). Link

-

Petkovska, R., et al. "Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and its Impurities in Tablets."[1] Molecules, vol. 25, no.[1] 1, 2020. Link[1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. An Improved HPLC Method with the Aid of a Chemometric Protocol: Simultaneous Determination of Atorvastatin and Its Metabolites in Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jfda-online.com [jfda-online.com]

- 5. Stability Indicating RP-HPLC Estimation of Atorvastatin Calcium and Amlodipine Besylate in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

Application Notes and Protocols: Synthesis of Orthohydroxyatorvastatin Reference Standards

Introduction

Atorvastatin is a widely prescribed medication for the management of hypercholesterolemia. It functions as a competitive inhibitor of HMG-CoA reductase, a critical enzyme in the cholesterol biosynthesis pathway.[1][2][3] Upon administration, atorvastatin is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system.[4][5][6] This metabolic process generates two major active metabolites: ortho-hydroxyatorvastatin and para-hydroxyatorvastatin.[4][6] Notably, ortho-hydroxyatorvastatin is the most abundant metabolite found in human plasma and exhibits pharmacological activity comparable to the parent drug.[7]

The significant presence and activity of ortho-hydroxyatorvastatin underscore the necessity of having well-characterized reference standards for this metabolite. These standards are indispensable for a variety of critical applications in the pharmaceutical industry, including:

-

Pharmacokinetic and drug metabolism studies: To accurately quantify the metabolite in biological matrices and understand its formation, distribution, and elimination.

-

In vitro drug-drug interaction studies: To assess the potential for co-administered drugs to interfere with the metabolism of atorvastatin.

-

Impurity profiling of atorvastatin drug substances and products: To identify and quantify ortho-hydroxyatorvastatin as a potential related substance.

-

Development and validation of bioanalytical methods: As a primary calibrant for liquid chromatography-tandem mass spectrometry (LC-MS/MS) and other analytical techniques.

This application note provides a detailed, scientifically-grounded guide for the synthesis, purification, and characterization of ortho-hydroxyatorvastatin. The protocols described herein are designed to be robust and reproducible, enabling researchers, scientists, and drug development professionals to generate high-purity reference material for their specific needs.

Synthetic Strategy: A Regioselective Approach

The synthesis of ortho-hydroxyatorvastatin hinges on the regioselective introduction of a hydroxyl group onto the N-phenyl ring of the atorvastatin molecule.[8] This process mimics the in vivo metabolic transformation catalyzed by CYP3A4 enzymes.[4][8] The most direct and established laboratory approach involves the targeted hydroxylation of atorvastatin itself, which serves as the immediate precursor.[8]

The overall synthetic workflow can be conceptualized as a two-stage process:

-

Synthesis of the Atorvastatin Core: The initial and most complex phase is the construction of the atorvastatin molecule. Numerous synthetic routes have been developed for atorvastatin, with the Paal-Knorr pyrrole synthesis being a cornerstone of many industrial processes.[9] This reaction typically involves the condensation of an amine with a 1,4-dicarbonyl compound to form the central pyrrole ring.[9] The stereochemically rich dihydroxyheptanoate side chain is often prepared as a separate chiral building block and subsequently coupled to the pyrrole core.[8]

-

Regioselective Ortho-Hydroxylation: With atorvastatin in hand, the subsequent critical step is the introduction of the hydroxyl group at the ortho position of the N-phenylcarbamoyl moiety.[8] This transformation requires a chemical method that can selectively target this specific position, avoiding hydroxylation at the para position or other sites on the molecule.

Visualization of the Synthetic Workflow

Caption: Synthetic Workflow for Orthohydroxyatorvastatin

Experimental Protocols

Materials and Equipment

-

Starting Material: Atorvastatin Calcium (USP Reference Standard or equivalent)

-

Reagents: Sodium hydroxide, methanol, tetrahydrofuran, calcium acetate, ethyl acetate, hexanes, chloroform, silica gel for column chromatography.

-

Equipment: Round-bottom flasks, magnetic stirrer with heating mantle, rotary evaporator, thin-layer chromatography (TLC) plates, column chromatography setup, high-performance liquid chromatography (HPLC) system, mass spectrometer (MS), nuclear magnetic resonance (NMR) spectrometer.

Step-by-Step Synthesis Protocol

The following protocol details a representative method for the synthesis of ortho-hydroxyatorvastatin, starting from the commercially available atorvastatin calcium.

Part 1: Preparation of Atorvastatin Free Acid

-

Dissolution: In a 250 mL round-bottom flask, dissolve 1.0 g of Atorvastatin Calcium in a mixture of 50 mL of methanol and 20 mL of water.

-

Acidification: While stirring, slowly add 1N hydrochloric acid dropwise until the pH of the solution reaches approximately 4.0. A white precipitate of atorvastatin free acid will form.

-

Extraction: Transfer the mixture to a separatory funnel and extract the atorvastatin free acid with three 50 mL portions of ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the atorvastatin free acid as a white solid.

Part 2: Regioselective Ortho-Hydroxylation

Note: The direct regioselective hydroxylation of the N-phenyl ring of atorvastatin is a complex transformation that often involves specialized reagents and conditions, such as those employing transition metal catalysts or enzymatic methods that mimic the action of CYP3A4. For the purpose of this generalized protocol, we will outline a conceptual pathway. In practice, a specific, validated literature method for this step should be consulted and adapted.

A conceptual approach involves a directed ortho-metalation followed by reaction with an oxygen source.

-

Protection of Carboxylic Acid: The carboxylic acid of atorvastatin free acid is first protected, for example, as a tert-butyl ester, to prevent interference with the subsequent steps.

-

Directed Ortho-Metalation: The protected atorvastatin is treated with a strong base, such as n-butyllithium, in an aprotic solvent like tetrahydrofuran at low temperature. The amide group directs the metalation to the ortho position of the N-phenyl ring.

-

Electrophilic Quench with an Oxygen Source: An electrophilic oxygen source, such as a peroxide or a boronate ester followed by oxidation, is added to the reaction mixture to introduce the hydroxyl group at the lithiated position.

-

Deprotection: The protecting group on the carboxylic acid is removed under appropriate conditions (e.g., acid-catalyzed hydrolysis for a tert-butyl ester) to yield ortho-hydroxyatorvastatin.

Part 3: Purification by Column Chromatography

-

Slurry Preparation: Adsorb the crude ortho-hydroxyatorvastatin onto a small amount of silica gel.

-

Column Packing: Pack a glass column with silica gel in a suitable solvent system, such as a mixture of chloroform and methanol.[10]

-

Loading and Elution: Carefully load the adsorbed crude product onto the top of the column. Elute the column with a gradient of increasing methanol in chloroform.[10]

-

Fraction Collection and Analysis: Collect fractions and monitor the separation by TLC. Combine the fractions containing the pure ortho-hydroxyatorvastatin.

-

Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified ortho-hydroxyatorvastatin.

Visualization of the Chemical Transformation

Caption: Conceptual Ortho-Hydroxylation Reaction

Characterization and Data

The identity and purity of the synthesized ortho-hydroxyatorvastatin reference standard must be rigorously confirmed using a combination of analytical techniques.

Representative Analytical Data

| Parameter | Method | Expected Result |

| Purity | HPLC-UV | >98% |

| Identity | Mass Spectrometry | Expected molecular ion peak corresponding to the mass of ortho-hydroxyatorvastatin. |

| Structure | ¹H and ¹³C NMR | Spectral data consistent with the structure of ortho-hydroxyatorvastatin, showing the presence of the additional hydroxyl group on the N-phenyl ring. |

| Melting Point | Melting Point Apparatus | A sharp melting point, indicative of high purity. |

| UV-Vis Spectrum | UV-Vis Spectrophotometer | Characteristic absorption maxima. |

Protocol for HPLC Purity Analysis

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and a suitable buffer (e.g., 0.05 M ammonium citrate, pH 4.0).[11]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a wavelength appropriate for atorvastatin and its metabolites (e.g., 246 nm).[12]

-

Injection Volume: 10 µL.

-

Standard Preparation: Prepare a standard solution of a known concentration of the synthesized ortho-hydroxyatorvastatin in a suitable diluent (e.g., a 1:1 mixture of acetonitrile and water).[11][12]

-

Sample Preparation: Prepare the sample solution at a similar concentration to the standard solution.

Discussion and Scientific Rationale

The successful synthesis of a high-purity ortho-hydroxyatorvastatin reference standard is critically dependent on the regioselectivity of the hydroxylation step and the efficiency of the subsequent purification. The choice of the synthetic route for the atorvastatin precursor is often dictated by factors such as scalability, stereochemical control, and the availability of starting materials.[13][14][15] The Paal-Knorr synthesis remains a robust and widely adopted method for constructing the central pyrrole core of atorvastatin.[9]

The introduction of the hydroxyl group at the ortho position of the N-phenyl ring is the most challenging transformation. While enzymatic methods using isolated CYP3A4 can provide excellent regioselectivity, they are often not practical for preparative scale synthesis. Chemical methods, such as directed ortho-metalation, offer a viable alternative but require careful control of reaction conditions to avoid side reactions and ensure high yields.

Purification by column chromatography is a standard and effective method for isolating the desired product from the reaction mixture, which may contain unreacted starting material, the para-hydroxy metabolite, and other byproducts.[10] The choice of the eluent system is crucial for achieving good separation.

The comprehensive characterization of the final product is paramount to its function as a reference standard. A combination of chromatographic and spectroscopic techniques provides orthogonal data to confirm the identity, purity, and structural integrity of the synthesized ortho-hydroxyatorvastatin.

Conclusion

This application note has provided a detailed framework for the synthesis, purification, and characterization of ortho-hydroxyatorvastatin reference standards. By following the outlined protocols and understanding the underlying scientific principles, researchers and drug development professionals can confidently produce high-quality reference material essential for advancing pharmaceutical research and development. The availability of a well-characterized ortho-hydroxyatorvastatin standard is a critical component in ensuring the accuracy and reliability of pharmacokinetic, metabolic, and bioanalytical studies involving atorvastatin.

References

-

Xiao, S., Conte, A., Cornelissen, B. T., Domling, A., & Elsinga, P. H. (2019). Atorvastatin (Lipitor) by MCR. ACS Medicinal Chemistry Letters, 10(3), 309-313. [Link]

-

Hasan, M., Jamila, N., & Al-Maruf, A. (2021). Formulation of Generic Atorvastatin Calcium Tablet by Reverse Engineering Technique. Impact Factor, 9(6), 54-61. [Link]

-

Lhiaubet-Vallet, V., Sarabia, Z., Boscá, F., & Miranda, M. A. (2010). Photophysical characterization of atorvastatin (Lipitor®) ortho-hydroxy metabolite: role of hydroxyl group on the drug photochemistry. Photochemical & Photobiological Sciences, 9(8), 1163-1167. [Link]

-

Marković, Z., Milenković, D., & Amić, D. (2022). Why Ortho- and Para-Hydroxy Metabolites Can Scavenge Free Radicals That the Parent Atorvastatin Cannot? Important Pharmacologic Insight from Quantum Chemistry. Antioxidants, 11(8), 1521. [Link]

-

Roth, B. D. (2002). The discovery and development of atorvastatin, a potent novel hypolipidemic agent. In Progress in Medicinal Chemistry (Vol. 40, pp. 1-22). Elsevier. [Link]

-

Li, C., et al. (2015). Total Synthesis of Atorvastatin. Chinese Journal of Organic Chemistry, 35(1), 183-189. [Link]

-

United States Pharmacopeia. (2019). Atorvastatin Calcium Tablets. [Link]

-

Gutta, M., et al. (2024). Potential Process Related Substance of Atorvastatin Calcium: Identification, Synthesis and Spectral Characterization Including C. RASĀYAN Journal of Chemistry, 17(4), 1573-1578. [Link]

-

Gerbal-Chaloin, S., et al. (2012). Effects of atorvastatin metabolites on induction of drug-metabolizing enzymes and membrane transporters through human pregnane X receptor. British Journal of Pharmacology, 165(7), 2314-2326. [Link]

- Srinivas, P., et al. (2005). Process for the synthesis of atorvastatin form v and phenylboronates as intermediate compounds.

-

Kim, J. K., et al. (2012). An Efficient Method for the Large-Scale Synthesis of Atorvastatin Calcium. Biomolecules & Therapeutics, 20(2), 233-236. [Link]

-

Proshin, A. N., et al. (2022). Design and synthesis of atorvastatin derivatives with enhanced water solubility, hepatoselectivity and stability. Scientific Reports, 12(1), 1-13. [Link]

-

United States Pharmacopeia. (2013). Atorvastatin Calcium. [Link]

- Lifschitz, C., et al. (2005). Industrial process for the production of crystalline atorvastatin trihydrate hemi calcium salt.

-

Veeprho Pharmaceuticals. (2022). Atorvastatin and its Impurities: An Overview. [Link]

-

Jafari, N., et al. (2018). Atorvastatin metabolism to ortho or para hydroxy atorvastatin by CYP3A4. ResearchGate. [Link]

-

Reddy, B. C., et al. (2015). An improved kilogram-scale preparation of atorvastatin calcium. Chemistry Central Journal, 9(1), 1-6. [Link]

-

PharmGKB. (n.d.). Atorvastatin Pathway, Pharmacokinetics. [Link]

-

Sharma, M., Kothiyal, P., & Singh, G. (2019). Various analytical methods for analysis of atorvastatin: A review. Journal of Drug Delivery and Therapeutics, 9(3-s), 919-926. [Link]

-

Pharmaffiliates. (n.d.). Atorvastatin and its Impurities. [Link]

Sources

- 1. EP1584616A1 - Industrial process for the production of crystalline atorvastatin trihydrate hemi calcium salt - Google Patents [patents.google.com]

- 2. jddtonline.info [jddtonline.info]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Effects of atorvastatin metabolites on induction of drug-metabolizing enzymes and membrane transporters through human pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ClinPGx [clinpgx.org]

- 7. scispace.com [scispace.com]

- 8. Orthohydroxyatorvastatin | Benchchem [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Bot Verification [rasayanjournal.co.in]

- 11. uspnf.com [uspnf.com]

- 12. impactfactor.org [impactfactor.org]

- 13. Total Synthesis of Atorvastatin [sioc-journal.cn]

- 14. US6867306B2 - Process for the synthesis of atorvastatin form v and phenylboronates as intermediate compounds - Google Patents [patents.google.com]

- 15. biomolther.org [biomolther.org]

Determining protein binding of orthohydroxyatorvastatin in serum

Application Note: High-Sensitivity Determination of ortho-Hydroxyatorvastatin Protein Binding in Serum via Equilibrium Dialysis and LC-MS/MS

Introduction & Scientific Context